4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling with Pyrrolidin-2-one: The thiadiazole intermediate is then coupled with a pyrrolidin-2-one derivative in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Chloro-Methylphenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiadiazole ring.
Reduction: Reduction reactions could target the nitro group if present, converting it to an amine.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: Thiadiazole derivatives are often studied as catalysts in various organic reactions.
Material Science: These compounds can be used in the development of new materials with unique properties.
Biology
Antimicrobial Agents: Thiadiazole derivatives have shown promise as antimicrobial agents against a variety of pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them potential candidates for drug development.
Medicine
Anti-inflammatory Agents: Some thiadiazole derivatives exhibit anti-inflammatory properties.
Anticancer Agents: Research has shown that these compounds may have anticancer activity by inducing apoptosis in cancer cells.
Industry
Agriculture: Thiadiazole derivatives can be used as pesticides or herbicides.
Pharmaceuticals: These compounds are valuable intermediates in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one
- 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one
Uniqueness
The presence of the 3-chloro-4-methylphenyl group in 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one may confer unique biological activities and chemical properties compared to other similar compounds. This structural variation can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c1-7-2-3-9(5-10(7)14)18-6-8(4-11(18)19)12-16-17-13(15)20-12/h2-3,5,8H,4,6H2,1H3,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTQSULJHIPADR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801136563 |
Source
|
Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801136563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-42-3 |
Source
|
Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801136563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.